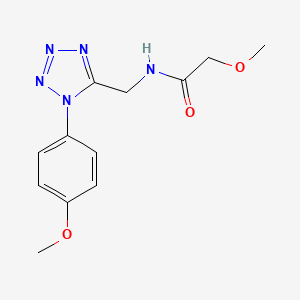

2-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Description

2-Methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group. The tetrazole ring is linked via a methylene bridge to an acetamide moiety, which carries a methoxy substituent at the α-position (adjacent to the carbonyl group).

Properties

IUPAC Name |

2-methoxy-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-19-8-12(18)13-7-11-14-15-16-17(11)9-3-5-10(20-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCILLAJYVCRREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 264.29 g/mol. The compound features a methoxy group and a tetrazole moiety, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. The presence of the methoxy group in the phenyl ring enhances this activity by influencing the compound's interaction with biological targets.

- Mechanism of Action : The tetrazole moiety has been associated with the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of tetrazole can inhibit HSET (KIFC1), which is crucial for centrosome clustering in cancer cells, leading to increased multipolarity and cell death in centrosome-amplified cancer cells .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | HSET |

| Other Tetrazole Derivatives | <10 | Various Kinases |

Antimicrobial Activity

Tetrazoles have also been studied for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer effects of tetrazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound effectively reduced cell viability in several cancer cell lines, with a mechanism linked to apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of similar tetrazole compounds demonstrated significant inhibition of bacterial growth. The study highlighted that the structural modifications, including the methoxy groups, played a pivotal role in enhancing the antimicrobial potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that both the methoxy substituents and the tetrazole ring are essential for biological activity. The electron-donating nature of the methoxy group increases electron density on the aromatic system, facilitating interactions with target proteins.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological applications, including:

Antitumor Activity

Research indicates that 2-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide exhibits significant antitumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanisms underlying its antitumor effects may involve:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle, preventing cancer cells from dividing.

Case Study: MTT Assay Results

A study utilizing MTT assays demonstrated a dose-dependent inhibition of cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 10 to 30 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 25 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated in animal models. It has shown promise in protecting against neurotoxicity induced by agents such as cisplatin. Key findings include:

- Reduction of Neuronal Damage : Co-administration with the compound significantly decreased markers of neuronal damage.

Case Study: Rodent Model

In a rodent model, treatment with the compound resulted in lower levels of plasma creatinine and blood urea nitrogen, indicating renal protection alongside neuroprotection.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Preclinical studies have indicated that it can reduce inflammatory markers, potentially through:

- Inhibition of Pro-inflammatory Cytokines : It may modulate the production of cytokines involved in inflammatory responses.

Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

Cytotoxicity Studies

In vitro tests have demonstrated effective inhibition against various cancer cell lines, reinforcing its potential as a chemotherapeutic agent.

In Vivo Efficacy

Animal studies have shown significant reductions in tumor size when treated with the compound compared to control groups.

Molecular Docking Studies

Computational studies suggest a strong binding affinity to target proteins implicated in cancer progression and inflammation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Physicochemical Properties

- Melting Points (): Tetrazole-acetamide analogs exhibit melting points between 82–217°C, correlating with substituent polarity and crystallinity. The original compound’s dual methoxy groups may increase melting point compared to non-polar analogs .

- Lipophilicity: Compounds with bulky alkyl groups (e.g., tert-butyl in ) show higher logP values, whereas sulfanyl-linked derivatives () may have intermediate polarity due to sulfur’s polarizability.

Computational Insights

- QSAR Models (): Methoxy and chloro substituents are critical in QSAR models for anticancer activity. The original compound’s para-methoxy group may optimize electronic effects for target interaction .

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Answer: The compound is typically synthesized via multi-step reactions involving:

- Step 1: Formation of the tetrazole ring through [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .

- Step 2: Methylation of the tetrazole nitrogen using methylating agents (e.g., methyl iodide) in the presence of a base like potassium carbonate .

- Step 3: Acetamide coupling via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) between the methoxyacetamide precursor and the tetrazole intermediate .

Optimization Strategies:

- Temperature Control: Maintain reflux conditions (80–100°C) for cycloaddition to minimize side products .

- Catalyst Screening: Use zeolite catalysts or pyridine to enhance coupling efficiency .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Answer: Key Techniques:

| Method | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm substitution patterns, methoxy groups, and acetamide linkage | δ 3.8 ppm (s, -OCH₃), δ 4.2 ppm (s, -CH₂) |

| HRMS | Verify molecular weight (C₁₃H₁₆N₆O₃) and isotopic pattern | m/z 328.1254 [M+H]⁺ |

| IR Spectroscopy | Identify amide C=O stretch (~1667 cm⁻¹) and tetrazole N-H/N=N bonds (~1500 cm⁻¹) |

Data Contradiction Resolution:

Q. How can researchers investigate the mechanism of action of this compound against biological targets?

Answer: Methodology:

- Molecular Docking: Screen against enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to predict binding affinity and interactions with the tetrazole and methoxy groups .

- In Vitro Assays:

- Enzyme Inhibition: Measure IC₅₀ values for target enzymes (e.g., using fluorogenic substrates) .

- Cellular Uptake: Quantify intracellular concentrations via LC-MS in cell lines (e.g., HeLa) .

- SAR Studies: Synthesize analogs with modified methoxy/tetrazole groups to identify critical pharmacophores .

Advanced Research Questions

Q. What strategies are effective for optimizing synthetic routes when encountering low yields or impurities?

Answer: Troubleshooting Approaches:

Advanced Techniques:

- Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios .

- Microwave-assisted synthesis to reduce reaction time and improve yield .

Q. How should researchers resolve contradictions between computational predictions and experimental biological activity data?

Answer: Resolution Workflow:

Validation of Computational Models:

- Re-dock the compound with induced-fit docking (e.g., Schrödinger) to account for protein flexibility .

- Compare MD simulation trajectories with crystallographic data (if available) .

Experimental Verification:

- Re-test activity under standardized conditions (pH 7.4, 37°C) to rule out assay artifacts .

- Perform stability studies (HPLC) to confirm compound integrity during assays .

Case Study:

A predicted IC₅₀ of 10 µM for COX-2 inhibition may conflict with experimental 50 µM due to metabolite interference. Use LC-MS to identify degradation products and adjust assays accordingly .

Q. What approaches are used to establish structure-activity relationships (SAR) for this compound's bioactivity?

Answer: SAR Development:

-

Systematic Modifications:

Position Modification Biological Impact Tetrazole N1 Replace -CH₃ with -CF₃ Enhanced metabolic stability Methoxy group (aryl) Substitute with -OEt Increased lipophilicity (logP +0.5) -

Biological Testing:

- Screen analogs against a panel of 10+ kinases or GPCRs to identify off-target effects .

- Use SPR (Surface Plasmon Resonance) to quantify binding kinetics for high-affinity targets .

Q. What methodologies assess metabolic stability and degradation pathways in preclinical studies?

Answer: Key Protocols:

- In Vitro Microsomal Stability: Incubate with rat liver microsomes (RLM) and NADPH, monitor parent compound depletion via LC-MS/MS .

- Degradation Pathways:

- Hydrolysis: Expose to simulated gastric fluid (pH 2.0) to identify labile amide bonds .

- Oxidation: Use H₂O₂ or cytochrome P450 isoforms to detect hydroxylated metabolites .

- Data Analysis:

- Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using the substrate depletion method .

Q. How can researchers design experiments to evaluate selective target modulation over related enzymes/receptors?

Answer: Experimental Design:

- Counter-Screening: Test against isoforms (e.g., COX-1 vs. COX-2) at 10 concentrations to determine selectivity indices .

- Cellular Context: Use CRISPR-engineered cell lines lacking the target protein to confirm on-target effects .

- Structural Biology: Co-crystallize the compound with the target to identify unique binding interactions (e.g., tetrazole-mediated H-bonds) .

Example:

If the compound inhibits both EGFR and HER2, introduce a bulkier substituent (e.g., -Ph) to sterically hinder HER2 binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.